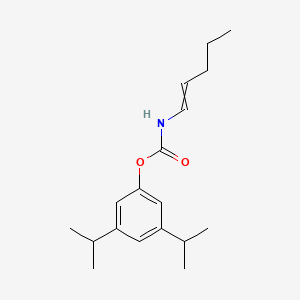![molecular formula C22H49NO4P2 B14391113 [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] CAS No. 89439-60-1](/img/structure/B14391113.png)
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] is a phosphinic acid derivative known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] typically involves the reaction of octadecylamine with formaldehyde and hypophosphorous acid. The reaction proceeds through a Mannich-type mechanism, where the amine, formaldehyde, and hypophosphorous acid react to form the desired phosphinic acid derivative . The reaction conditions often include the use of acetic acid as a solvent and a temperature range of 60-80°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time . Additionally, microwave-assisted synthesis has been explored to further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] undergoes various chemical reactions, including:
Reduction: Reduction of the phosphinic acid groups can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]
Reduction: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphine)]
Substitution: [(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]
Applications De Recherche Scientifique
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphinic acid groups can chelate metal ions, making it effective in applications such as corrosion inhibition and metal ion sequestration . Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is crucial for its antimicrobial activity .
Comparaison Avec Des Composés Similaires
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] can be compared with other phosphinic acid derivatives:
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]: Similar structure but with phosphonic acid groups instead of phosphinic acid groups, leading to different reactivity and applications.
[(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]: Contains alkyl groups instead of hydrogen atoms on the phosphinic acid groups, affecting its solubility and reactivity.
The uniqueness of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] lies in its combination of a long hydrophobic chain and reactive phosphinic acid groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
89439-60-1 |
|---|---|
Formule moléculaire |
C22H49NO4P2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
[[hydroxy(methyl)phosphoryl]methyl-octadecylamino]methyl-methylphosphinic acid |
InChI |
InChI=1S/C22H49NO4P2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21-28(2,24)25)22-29(3,26)27/h4-22H2,1-3H3,(H,24,25)(H,26,27) |
Clé InChI |
LPPPAFLTUIERPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CP(=O)(C)O)CP(=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


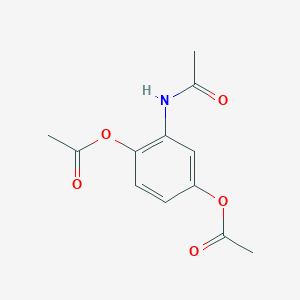


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
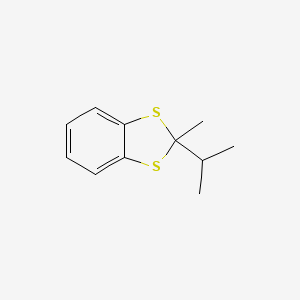
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)

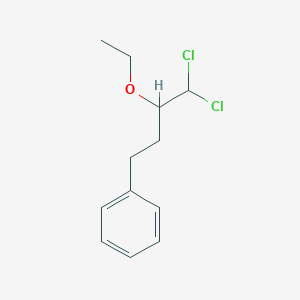
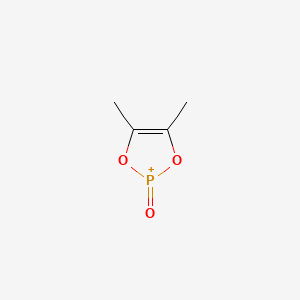
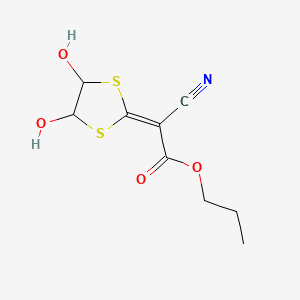
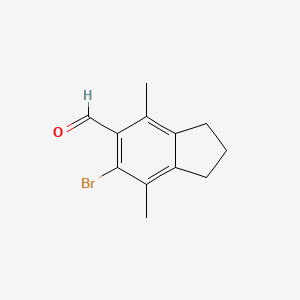
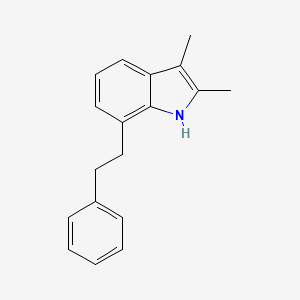
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
